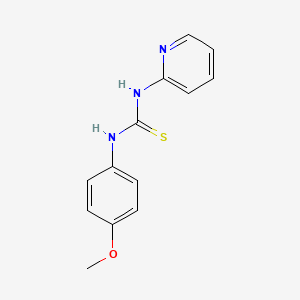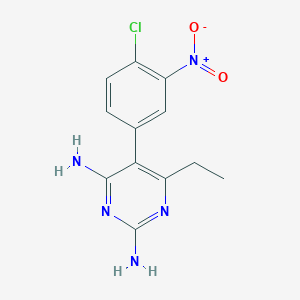
(S)-montelukast
Vue d'ensemble
Description
(S)-montelukast is a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. It is the active enantiomer of montelukast, which selectively binds to cysteinyl leukotriene receptors, thereby inhibiting the action of leukotrienes. These leukotrienes are inflammatory mediators that contribute to the symptoms of asthma and allergic rhinitis, such as bronchoconstriction, mucus secretion, and inflammation.
Mécanisme D'action
Target of Action
Montelukast is a leukotriene receptor antagonist . Its primary target is the cysteinyl leukotriene receptor (CysLT1) . Leukotrienes are pro-inflammatory mediators that play a significant role in bronchoconstriction and can also enhance endothelial cell permeability and myocardial contractility .
Mode of Action
Montelukast works by blocking the action of leukotriene D4 in the lungs . This results in decreased inflammation and relaxation of smooth muscle . By blocking the binding of leukotrienes to their receptors, montelukast prevents their inflammatory effects, helping to reduce airway inflammation, relax the smooth muscles of the airways, and decrease mucus production .
Biochemical Pathways
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are products of the 5-lipooxygenase (5-LO) pathway . They are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors . The CysLT type-1 (CysLT1) receptor is found in the human airway (including airway smooth muscle cells and airway macrophages) and on other pro-inflammatory cells (including eosinophils and certain myeloid stem cells) .
Pharmacokinetics
Montelukast has a bioavailability of 63–73% . It is extensively metabolized in the liver via CYP3A4, CYP2C8, and CYP2C9 . The elimination half-life of montelukast is 2.7–5.5 hours . The pharmacokinetics of montelukast are nearly linear for oral doses up to 50 mg . During once-daily dosing with 10-mg montelukast, there is little accumulation of the parent drug in plasma .
Result of Action
The action of montelukast results in decreased inflammation and relaxation of smooth muscle in the lungs . This helps to reduce airway inflammation, relax the smooth muscles of the airways, and decrease mucus production . It is used in the maintenance treatment of asthma, to prevent exercise-induced bronchoconstriction, and to treat seasonal allergic rhinitis .
Action Environment
Montelukast is used orally and is protected from moisture and light . Its action can be influenced by various factors, including the presence of other medications, the patient’s overall health status, and individual genetic factors that can affect drug metabolism .
Analyse Biochimique
Biochemical Properties
Montelukast, (S)-, plays a crucial role in biochemical reactions by selectively and competitively blocking the cysteinyl leukotriene 1 (CysLT1) receptor. This receptor is primarily involved in the inflammatory response, and its activation by leukotriene D4 (LTD4) leads to bronchoconstriction, increased vascular permeability, and mucus secretion. By inhibiting the binding of LTD4 to the CysLT1 receptor, Montelukast, (S)-, effectively reduces these inflammatory responses .
Cellular Effects
Montelukast, (S)-, exerts significant effects on various types of cells, particularly those involved in the immune response. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells such as eosinophils and mast cells, Montelukast, (S)-, reduces the release of pro-inflammatory cytokines and chemokines, thereby diminishing the overall inflammatory response. Additionally, it has been shown to impact the expression of genes involved in the inflammatory pathway, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of Montelukast, (S)-, involves its binding to the CysLT1 receptor, preventing the interaction of leukotriene D4 with the receptor. This binding inhibits the downstream signaling pathways that lead to inflammation and bronchoconstriction. Montelukast, (S)-, also affects enzyme activity by inhibiting the synthesis of leukotrienes through the inhibition of 5-lipoxygenase, an enzyme critical in the leukotriene biosynthesis pathway. This dual mechanism of receptor antagonism and enzyme inhibition makes Montelukast, (S)-, a potent anti-inflammatory agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Montelukast, (S)-, have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that Montelukast, (S)-, maintains its anti-inflammatory effects over extended periods, although the degree of response may vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that Montelukast, (S)-, can sustain its therapeutic effects, but continuous monitoring is necessary to ensure its stability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-montelukast involves several key steps, including the formation of the quinoline core, the introduction of the chiral center, and the coupling of various functional groups. One common synthetic route starts with the preparation of the quinoline intermediate, followed by the introduction of the chiral center through asymmetric synthesis or chiral resolution. The final steps involve coupling reactions to attach the appropriate functional groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process. The final product is then purified using methods such as crystallization, chromatography, and recrystallization to achieve the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-montelukast undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines
Applications De Recherche Scientifique
(S)-montelukast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying asymmetric synthesis and chiral resolution techniques.
Biology: Investigated for its role in modulating inflammatory pathways and its potential therapeutic effects in various inflammatory diseases.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist with a similar mechanism of action but different chemical structure.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma, with a different pharmacokinetic profile compared to (S)-montelukast.
Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties, used in the treatment of asthma and other inflammatory conditions.
Uniqueness of this compound
This compound is unique in its high selectivity for cysteinyl leukotriene receptors and its favorable pharmacokinetic profile, which allows for once-daily dosing. Its chiral purity also contributes to its efficacy and safety profile, making it a preferred choice for the treatment of asthma and allergic rhinitis.
Propriétés
IUPAC Name |
2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDWCPVSPXUMX-OYLFJNDKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220927-27-5 | |
| Record name | Montelukast, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220927275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONTELUKAST, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28ST60VMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)
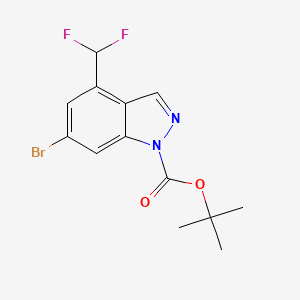
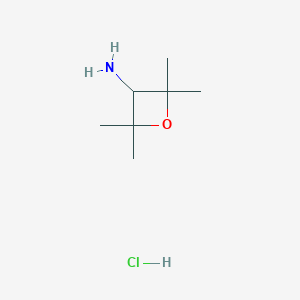
![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)
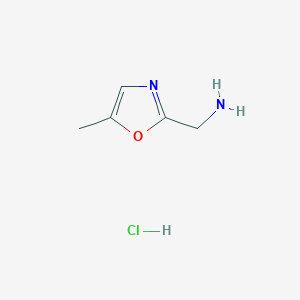


![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)
![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)
![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)

